5-(2-Iodophenyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Iodophenyl)oxazole is a chemical compound characterized by its unique structure, which includes an oxazole ring fused with a 2-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Iodophenyl)oxazole typically involves the cyclization of 2-iodoaniline derivatives with suitable carbonyl compounds under acidic or basic conditions. One common method is the reaction of 2-iodoaniline with chloroformates in the presence of a base to form the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is optimized to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Iodophenyl)oxazole can undergo various chemical reactions, including:
Oxidation: The iodine atom in the phenyl ring can be oxidized to form iodine-containing derivatives.
Reduction: The oxazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Iodine-containing derivatives, such as iodoarenes.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Alkylated or arylated oxazoles.
Scientific Research Applications
5-(2-Iodophenyl)oxazole has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-(2-Iodophenyl)oxazole exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
5-(2-Iodophenyl)oxazole is unique due to its specific structural features. Similar compounds include:
2-Iodophenol: A phenolic compound with an iodine atom on the benzene ring.
2-Iodoaniline: An aniline derivative with an iodine atom on the benzene ring.
Oxazole derivatives: Other oxazole compounds with different substituents.
These compounds share similarities in their iodine content and potential reactivity but differ in their functional groups and applications.
Properties
Molecular Formula |
C9H6INO |
---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
5-(2-iodophenyl)-1,3-oxazole |
InChI |
InChI=1S/C9H6INO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H |
InChI Key |
QEUYCXVQHQDMMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.